molecular formula C30H20Cl3F2N3O4S B567698 N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1262985-23-8

N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No.: B567698
CAS No.: 1262985-23-8
M. Wt: 662.914
InChI Key: PPUPUTQAJAIAIF-UHFFFAOYSA-N
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Description

N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C30H20Cl3F2N3O4S and its molecular weight is 662.914. The purity is usually 95%.
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Biological Activity

N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS Number: 1262985-23-8) is a complex chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C30H20Cl3F2N3O4SC_{30}H_{20}Cl_3F_2N_3O_4S, with a molecular weight of approximately 662.92 g/mol. The structure features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. The presence of multiple functional groups enhances its potential interactions within biological systems.

1. Antitumor Activity

Research indicates that compounds based on the pyrrolo[2,3-b]pyridine scaffold exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. A study highlighted the effectiveness of similar compounds in targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The compound demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2, indicating potent inhibitory activity .

2. Antiviral and Antimycobacterial Activities

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral properties. Studies suggest that these compounds can inhibit viral replication and have shown activity against mycobacterial infections. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral proliferation .

3. Antidiabetic Effects

Some derivatives have been evaluated for their potential to enhance insulin sensitivity. In vitro studies demonstrated that certain pyrrolo derivatives can significantly increase glucose uptake in adipocytes, suggesting a role in diabetes management .

The biological activities of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes: Many related compounds inhibit enzymes critical to cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways: Targeting specific pathways such as FGFR signaling can disrupt the growth signals in cancer cells.
  • Induction of Apoptosis: Compounds have been shown to trigger programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Kalai et al. (2021)Investigated the cytotoxic effects on ovarian and breast cancer cell lines; showed moderate cytotoxicity with limited toxicity to healthy cells .
Dragovich et al. (2020)Synthesized 1H-pyrrolo[2,3-b]pyridine derivatives; highlighted significant FGFR inhibition leading to reduced tumor cell proliferation .
PMC8069244 (2021)Reviewed various pyrrolo derivatives; noted their effectiveness in treating diseases related to the nervous and immune systems .

Properties

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20Cl3F2N3O4S/c1-2-12-43(41,42)37-24-11-10-23(34)26(27(24)35)28(39)20-15-38(30(40)25-21(32)4-3-5-22(25)33)29-19(20)13-17(14-36-29)16-6-8-18(31)9-7-16/h3-11,13-15,37H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUPUTQAJAIAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CN(C3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20Cl3F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679577
Record name N-{3-[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262985-23-8
Record name N-[3-[[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262985-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-{[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.109
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Synthesis routes and methods

Procedure details

Compound 7 (800 g; 1.44 mol) and dimethylamino pyridine (7.2 g; 0.059 mol), under nitrogen, were added to a 5 L three-necked-round bottom flask cooled in an ice water bath. Anhydrous pyridine (1.8 L) was charged and the mixture was stirred at 10-15° C. until a homogeneous solution was obtained. Propane-1-sulfonyl chloride (308 g; 2.16 mol) was added drop-wise from an addition funnel while keeping the reaction temperature <20° C. and the reaction mixture was stirred at 20-25° C. for 3 h. The reaction mixture was added to a mixture of 2-methyl-THF (7 L) and water (10 L) in a flask and the organic layer was separated, washed with 1N HCl (2 L) followed by brine (2 L), and dried. The residue was azeotroped with toluene to remove the residual water to provide crude compound 9 (1116.4 g) which was used in the next step without purification.
Name
Compound 7
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
308 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Four

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